4-{2-[(2Z)-4-(biphenyl-4-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide
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Overview
Description
4-{2-[(2Z)-4-BIPHENYL-4-YL-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOL-3(2H)-YL]ETHYL}BENZENESULFONAMIDE is a complex organic compound that features a biphenyl group, a trifluoromethyl phenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2Z)-4-BIPHENYL-4-YL-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOL-3(2H)-YL]ETHYL}BENZENESULFONAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the biphenyl and trifluoromethyl phenyl intermediates, followed by the formation of the thiazole ring. The final step involves the sulfonamide formation. Common reagents used in these reactions include palladium catalysts, trifluoromethylating agents, and sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2Z)-4-BIPHENYL-4-YL-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOL-3(2H)-YL]ETHYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-{2-[(2Z)-4-BIPHENYL-4-YL-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOL-3(2H)-YL]ETHYL}BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Mechanism of Action
The mechanism of action of 4-{2-[(2Z)-4-BIPHENYL-4-YL-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOL-3(2H)-YL]ETHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide derivatives with similar structures and properties.
Thiazoles: Compounds containing the thiazole ring, which is known for its biological activity.
Trifluoromethyl Phenyl Compounds: Molecules with the trifluoromethyl phenyl group, which often exhibit unique chemical and biological properties.
Uniqueness
4-{2-[(2Z)-4-BIPHENYL-4-YL-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOL-3(2H)-YL]ETHYL}BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C30H24F3N3O2S2 |
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Molecular Weight |
579.7 g/mol |
IUPAC Name |
4-[2-[4-(4-phenylphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C30H24F3N3O2S2/c31-30(32,33)25-7-4-8-26(19-25)35-29-36(18-17-21-9-15-27(16-10-21)40(34,37)38)28(20-39-29)24-13-11-23(12-14-24)22-5-2-1-3-6-22/h1-16,19-20H,17-18H2,(H2,34,37,38) |
InChI Key |
XFJOMYAFAARFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC(=C4)C(F)(F)F)N3CCC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
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